molecular formula C24H26N2O2S B15020661 O-[4-(naphthalen-2-ylcarbamoyl)phenyl] dipropylcarbamothioate

O-[4-(naphthalen-2-ylcarbamoyl)phenyl] dipropylcarbamothioate

Cat. No.: B15020661
M. Wt: 406.5 g/mol
InChI Key: ZFQHNSNSRRWRQQ-UHFFFAOYSA-N
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Description

4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring and a benzamide moiety connected through a dipropylcarbamothioyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Naphthalene Ring: The naphthalene ring can be introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Dipropylcarbamothioyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dipropylcarbamothioyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, thiols, amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-2-YL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The dipropylcarbamothioyl group is particularly important for its binding affinity and specificity. The naphthalene ring provides hydrophobic interactions, while the benzamide moiety can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(DIMETHYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-2-YL)BENZAMIDE
  • 4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-2-YL)BENZAMIDE
  • 4-[(DIBUTYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-2-YL)BENZAMIDE

Uniqueness

4-[(DIPROPYLCARBAMOTHIOYL)OXY]-N-(NAPHTHALEN-2-YL)BENZAMIDE is unique due to the presence of the dipropylcarbamothioyl group, which imparts specific chemical reactivity and binding properties. This makes it distinct from other similar compounds with different alkyl groups, such as dimethyl, diethyl, or dibutyl derivatives.

Properties

Molecular Formula

C24H26N2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

O-[4-(naphthalen-2-ylcarbamoyl)phenyl] N,N-dipropylcarbamothioate

InChI

InChI=1S/C24H26N2O2S/c1-3-15-26(16-4-2)24(29)28-22-13-10-19(11-14-22)23(27)25-21-12-9-18-7-5-6-8-20(18)17-21/h5-14,17H,3-4,15-16H2,1-2H3,(H,25,27)

InChI Key

ZFQHNSNSRRWRQQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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